2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 877654-57-4) is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C21H17F3N2O2S2
- Molecular Weight: 450.5 g/mol
- Chemical Structure: The compound features a thieno-pyrimidine core substituted with a thioether and a trifluoromethoxy group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a wide range of biological activities, including:
-
Anticancer Activity
- Thieno[3,2-d]pyrimidine derivatives have shown promise as anticancer agents. A study highlighted the synthesis of various thieno derivatives and their evaluation against different cancer cell lines, demonstrating significant antiproliferative effects .
- In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
- Antimicrobial Activity
- Acetylcholinesterase Inhibition
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Scavenging: Similar compounds have shown antioxidant properties that can mitigate oxidative stress in cells .
- Modulation of Signaling Pathways: Thieno derivatives often interact with signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Antiproliferative Studies:
- In Vivo Efficacy:
Data Tables
Activity Type | IC50 Values | Cell Lines Tested |
---|---|---|
Anticancer | 0.5 - 10 µM | MDA-MB-231, NUGC-3 |
Antibacterial | 20 - 100 µg/mL | Staphylococcus aureus, E. coli |
Acetylcholinesterase | IC50 ~ 1 µM | Electric Eel AChE |
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c1-13-4-2-3-5-14(13)12-30-20-25-17-10-11-29-18(17)19(27)26(20)15-6-8-16(9-7-15)28-21(22,23)24/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYDCJUAMIWALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.